2-Methyl-1,3-benzoxazol-4-ol
CAS No.: 51110-60-2
Cat. No.: VC1982351
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51110-60-2 |
---|---|
Molecular Formula | C8H7NO2 |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 2-methyl-1,3-benzoxazol-4-ol |
Standard InChI | InChI=1S/C8H7NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3 |
Standard InChI Key | XIYDNMUWIWSMKX-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=CC=C2O1)O |
Canonical SMILES | CC1=NC2=C(C=CC=C2O1)O |
Introduction
Chemical Identity and Structure
2-Methyl-1,3-benzoxazol-4-ol is a heterocyclic organic compound belonging to the benzoxazole family. The compound consists of a benzene ring fused with an oxazole heterocycle, containing a hydroxyl group at the 4-position and a methyl group at the 2-position.
Molecular Identification Parameters
The compound possesses the following identification parameters:
Parameter | Value |
---|---|
Chemical Formula | C₈H₇NO₂ |
Molecular Weight | 149.15 g/mol |
CAS Registry Number | 51110-60-2 |
PubChem CID | 345762 |
MDL Number | MFCD16996153 |
European Community Number | 972-751-0 |
IUPAC Name | 2-methyl-1,3-benzoxazol-4-ol |
Standard InChI | InChI=1S/C8H7NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3 |
InChI Key | XIYDNMUWIWSMKX-UHFFFAOYSA-N |
SMILES Notation | CC1=NC2=C(C=CC=C2O1)O |
The molecular structure features a planar benzoxazole moiety with the hydroxyl group positioned adjacent to the fusion point of the two rings, creating potential for hydrogen bonding and other intermolecular interactions .
Physical and Chemical Properties
2-Methyl-1,3-benzoxazol-4-ol exhibits specific physical and chemical properties that determine its behavior in various environments and reactions.
Physical Properties
The physical characteristics of this compound are summarized in the following table:
Property | Value |
---|---|
Physical Appearance | Powder |
Boiling Point | 278.7 °C at 760 mmHg |
Density | 1.305 g/cm³ |
Recommended Storage Temperature | 4 °C |
Solubility | Limited water solubility; soluble in organic solvents |
The compound exhibits a relatively high boiling point characteristic of heterocyclic compounds with hydrogen bonding capabilities .
Chemical Reactivity
The chemical reactivity of 2-Methyl-1,3-benzoxazol-4-ol is primarily determined by:
-
The hydroxyl group at the 4-position, which can participate in various chemical transformations including esterification, etherification, and oxidation reactions.
-
The methyl group at the 2-position, which can undergo functionalization reactions.
-
The nitrogen atom in the oxazole ring, which contributes to the compound's basicity.
The presence of these functional groups allows for diverse chemical modifications, making this compound versatile for synthetic applications .
Synthesis Methods
Several synthetic routes have been developed to produce 2-Methyl-1,3-benzoxazol-4-ol and related benzoxazole derivatives.
Conventional Synthesis
Traditional synthetic approaches for benzoxazole derivatives typically involve the condensation of 2-aminophenol derivatives with carboxylic acids or their derivatives. For 2-Methyl-1,3-benzoxazol-4-ol, specialized procedures are required to introduce the hydroxyl group at the 4-position .
Phosphinate Derivative Synthesis
One noteworthy derivative synthesis involves the conversion of 2-Methyl-1,3-benzoxazol-4-ol to 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate:
The reaction is performed by adding diphenylphosphine chloride to a tetrahydrofuran solution of triethylamine (Et₃N) and 2-Methyl-1,3-benzoxazol-4-ol at 233 K. This reaction highlights the reactivity of the hydroxyl group in forming phosphinate esters .
The experimental procedure involves:
-
Cooling a mixture of 2-Methyl-1,3-benzoxazol-4-ol (50 mg, 0.34 mmol) in dry tetrahydrofuran (6 ml) to 233 K (-40 °C).
-
Adding triethylamine (0.071 ml, 0.51 mmol) and stirring for 15 minutes.
-
Adding diphenylphosphine chloride (0.070 ml, 0.37 mmol) in dry tetrahydrofuran (1 ml) dropwise.
-
Warming the reaction mixture to room temperature and stirring overnight.
-
Filtration through Celite and solvent removal under vacuum.
Recent Advances in Benzoxazole Synthesis
Recent developments in benzoxazole synthesis include:
-
Metal-catalyzed cyclization reactions
-
One-pot synthetic procedures
-
Green chemistry approaches using environmentally friendly catalysts
-
Microwave-assisted synthesis methods
These advanced techniques have enhanced the efficiency and selectivity of benzoxazole synthesis, potentially applicable to 2-Methyl-1,3-benzoxazol-4-ol production .
Structural Characterization
The structural features of 2-Methyl-1,3-benzoxazol-4-ol and its derivatives have been extensively characterized using various analytical techniques.
Crystallographic Data
Crystal structure analyses of derivatives such as 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate reveal that the benzoxazole moiety is almost planar with a root-mean-square deviation of 0.010 Å. In this derivative, the benzoxazole component is attached to a slightly distorted tetrahedral phosphorus atom with a C-P-C-C torsion angle of 132.20(18)° .
The planarity of the benzoxazole core is a common feature of this class of compounds, contributing to their aromatic character and potential for π-stacking interactions in the solid state .
Spectroscopic Properties
Spectroscopic analysis provides valuable information about the structural characteristics of 2-Methyl-1,3-benzoxazol-4-ol:
-
Nuclear Magnetic Resonance (NMR) spectroscopy reveals the characteristic signals of the aromatic protons, the methyl group, and the hydroxyl proton.
-
Infrared (IR) spectroscopy shows distinctive absorption bands for the hydroxyl group, C=N bond, and the heterocyclic ring system.
-
Mass spectrometry confirms the molecular weight and fragmentation pattern typical of benzoxazole structures .
Hazard Statement | Description | Classification |
---|---|---|
H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |
H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
The compound carries a "Warning" signal word, indicating moderate hazard potential .
Applications and Research Significance
2-Methyl-1,3-benzoxazol-4-ol and related benzoxazole derivatives have diverse applications in scientific research and potential industrial uses.
Material Science Applications
In the field of materials science, 2-Methyl-1,3-benzoxazol-4-ol may find applications in:
-
Development of new materials with specific electronic properties
-
Design of optical materials due to the aromatic and heterocyclic structure
-
Creation of specialty polymers and composites
-
Development of coordination compounds with transition metals through the hydroxyl and nitrogen functionalities
Synthetic Intermediates
2-Methyl-1,3-benzoxazol-4-ol serves as an important synthetic intermediate for the preparation of more complex molecules, as demonstrated by the synthesis of its phosphinate derivative. The compound can undergo various transformations at both the hydroxyl group and the methyl position, enabling the creation of diverse chemical libraries for research purposes .
Related Compounds and Derivatives
Several compounds structurally related to 2-Methyl-1,3-benzoxazol-4-ol have been reported in the literature, expanding our understanding of this chemical family.
Structural Analogs
Important structural analogs include:
-
3-Methyl-1,2-benzoxazol-4-ol (CAS: 51110-58-8) - An isomeric compound with a different heterocyclic arrangement .
-
2-Methyl-1,3-benzoxazol-4-amine (CAS: 342897-54-5) - The amino analog where the hydroxyl group is replaced by an amino group .
-
1-(2-Methyl-1,3-benzoxazol-4-yl)methanamine - A derivative with a methylamine substituent at the 4-position instead of a hydroxyl group .
-
2-Methyl-1,3-benzoxazin-4-one (CAS: 54789-69-4) - A related heterocyclic compound with an expanded ring system .
Phosphinate Derivative
The 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate derivative has been well-characterized, with its crystal structure revealing detailed molecular geometry. This derivative demonstrates how the hydroxyl group of 2-Methyl-1,3-benzoxazol-4-ol can participate in esterification reactions to form new compounds with potentially unique properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume